molecular formula C12H15NO2 B11753469 (2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid

(2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B11753469
M. Wt: 205.25 g/mol
InChI Key: PQKQBLZTEYWSMY-QWRGUYRKSA-N
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Description

(2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a methyl group at the 1-position and a phenyl group at the 5-position. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of various organic compounds, including chiral pyrrolidines . These systems allow for precise control over reaction conditions, leading to higher selectivity and reduced waste.

Chemical Reactions Analysis

Types of Reactions: (2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 1- or 5-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. For instance, the (2S,5S) configuration may allow for optimal interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved can include signal transduction, metabolic regulation, and neurotransmission .

Comparison with Similar Compounds

  • (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
  • (2S,5S)-Methionine sulfoximine
  • (2S,5S)-Hexanediol

Comparison: Compared to these similar compounds, (2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity. For example, while (2S,5S)-Methionine sulfoximine is primarily used as an enzyme inhibitor, this compound may have broader applications in drug development and industrial synthesis .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2S,5S)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11-/m0/s1

InChI Key

PQKQBLZTEYWSMY-QWRGUYRKSA-N

Isomeric SMILES

CN1[C@@H](CC[C@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

CN1C(CCC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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